1,3-Dichlorocyclohexane
Overview
Description
1,3-Dichlorocyclohexane is a disubstituted cyclohexane compound where two chlorine atoms are attached to the first and third carbon atoms of the cyclohexane ring. This compound exists in two stereoisomeric forms: cis and trans, depending on the relative positions of the chlorine atoms on the ring. It is a colorless liquid with a molecular formula of C₆H₁₀Cl₂ and a molecular weight of 153.05 g/mol .
Preparation Methods
1,3-Dichlorocyclohexane can be synthesized through several methods:
Direct Chlorination: Cyclohexane can be chlorinated using chlorine gas in the presence of ultraviolet light or a radical initiator.
Substitution Reactions: Starting from cyclohexanol, the hydroxyl group can be replaced by chlorine using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Industrial Production: Large-scale production typically involves the chlorination of cyclohexane under controlled conditions to maximize the yield of the desired isomer.
Chemical Reactions Analysis
1,3-Dichlorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form cyclohexene derivatives.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can be involved in redox reactions as part of more complex synthetic pathways.
Scientific Research Applications
1,3-Dichlorocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials where specific chlorine-containing structures are required.
Biological Studies: Researchers use it to study the effects of chlorinated hydrocarbons on biological systems, including their potential toxicity and environmental impact.
Mechanism of Action
The mechanism of action of 1,3-dichlorocyclohexane primarily involves its reactivity due to the presence of chlorine atoms. These atoms can participate in various chemical reactions, making the compound a useful building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Comparison with Similar Compounds
1,3-Dichlorocyclohexane can be compared with other dichlorocyclohexane isomers:
1,2-Dichlorocyclohexane: This isomer has chlorine atoms on adjacent carbon atoms, leading to different stereochemical properties and reactivity.
1,4-Dichlorocyclohexane: Here, the chlorine atoms are on opposite sides of the ring, resulting in distinct chemical behavior compared to this compound.
1,1-Dichlorocyclohexane: This compound has both chlorine atoms on the same carbon, which significantly alters its chemical properties.
Properties
IUPAC Name |
1,3-dichlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLCXAXTOJPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339585 | |
Record name | 1,3-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55887-78-0 | |
Record name | 1,3-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the different isomers of 1,3-dichlorocyclohexane and their formation?
A1: this compound exists as two stereoisomers: cis-1,3-dichlorocyclohexane and trans-1,3-dichlorocyclohexane. These isomers arise from the restricted rotation around the carbon-carbon bonds in the cyclohexane ring. Research on the chlorination of chlorocyclohexane [] indicates that both cis and trans isomers of this compound are formed during the reaction. Interestingly, the study observed that the activation energy required for the formation of the cis isomer was consistently higher than that for the trans isomer, both in gas-phase and solution-phase chlorination.
Q2: Does the choice of solvent affect the formation of these isomers during chlorination?
A2: Yes, the study by Bemrose, et al. [] demonstrated that the solvent significantly influences the ratio of cis to trans isomers formed. The differences in activation energy between cis and trans isomer formation were more pronounced in solution (using carbon tetrachloride or carbon disulfide) compared to the gas phase. This suggests that solvent interactions play a role in the energy barriers and pathways leading to the different isomers.
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